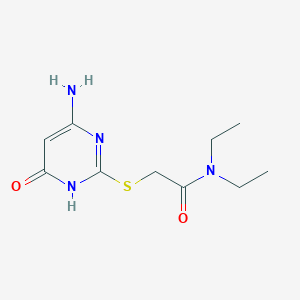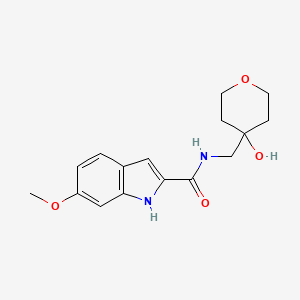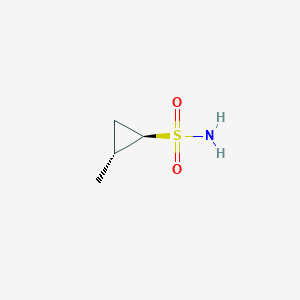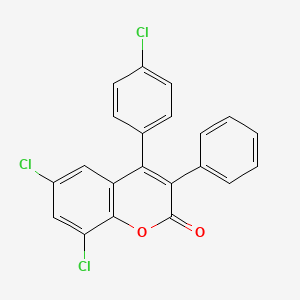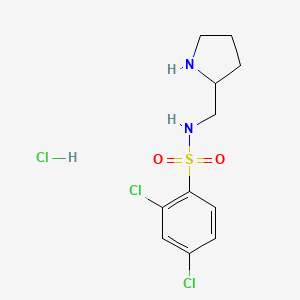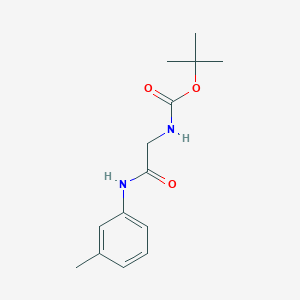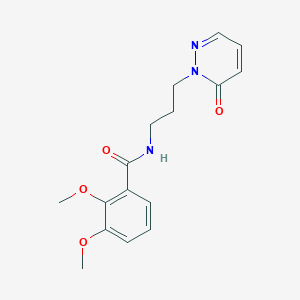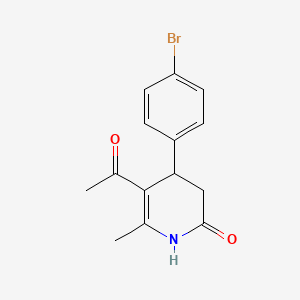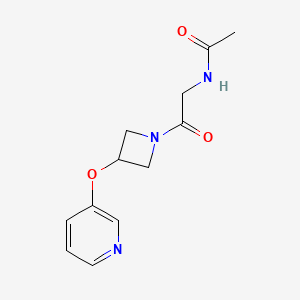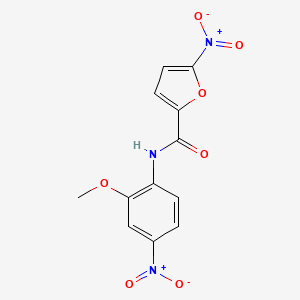
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical equations.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Nitrofurans, including compounds similar to N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide, have been extensively studied for their antibacterial and antimicrobial properties. Their mechanism involves the inhibition of bacterial enzymes and interference with DNA synthesis, making them potent against a wide spectrum of Gram-positive and Gram-negative bacteria. For example, nitrofurazone and nitrofurantoin are nitrofuran derivatives with established clinical use in treating bacterial infections, especially urinary tract infections (UTIs) (Guay, 2012). This suggests potential research avenues for N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide in antimicrobial studies.
Environmental and Ecotoxicological Studies
Nitrofurans have also been the subject of environmental and ecotoxicological studies. Research into the degradation products of nitrofurans, including their kinetics and mechanisms in various environmental settings, offers valuable insights into their environmental impact and biodegradability. For instance, studies on the degradation pathways of nitrofurans can inform on the environmental persistence and potential toxicological effects of these compounds and their metabolites (Qutob et al., 2022).
Chemical Synthesis and Material Science
In the realm of chemical synthesis and material science, nitrofurans serve as building blocks for the development of novel compounds with a variety of applications. The chemical reactivity of nitrofurans allows for their incorporation into complex molecules, which can be tailored for specific functions, including as pharmaceuticals, agrochemicals, and materials with unique properties. Research into conjugates of natural compounds with nitrofurans, for example, highlights the potential of these compounds in creating pharmacological agents with enhanced or modified activities (Grigor’ev et al., 2014).
Pharmacological Research
The pharmacological applications of nitrofurans are broad, extending beyond their antibacterial uses. Studies on nitrofuran derivatives have explored their potential in treating viral infections, cancer, and other diseases. The ability of nitrofurans to interfere with various biological pathways makes them candidates for repurposing in new therapeutic contexts. Nitazoxanide, a nitrothiazole-derived compound, exemplifies the versatility of nitrofurans in pharmacological research, with applications ranging from antiprotozoal to antiviral treatments (Bharti et al., 2021).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
Please consult with a qualified professional or refer to specific resources for detailed information.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O7/c1-21-10-6-7(14(17)18)2-3-8(10)13-12(16)9-4-5-11(22-9)15(19)20/h2-6H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVTWYMAYFEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2588677.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)
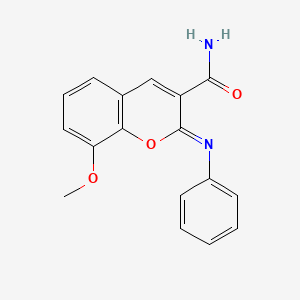
![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)
